Cumyl-pegaclone is a synthetic cannabinoid classified as a γ-carbolinone derivative. It has gained attention due to its structural similarities to other synthetic cannabinoids and its presence in various drug-related contexts. The compound is known for its psychoactive properties and is often associated with products marketed as "spice" or herbal blends. Its IUPAC name is 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one, with a molecular formula of and a molecular weight of 372.5 g/mol .
The synthesis of cumyl-pegaclone involves several chemical reactions that can be adapted from methods used for other synthetic cannabinoids. Notably, the synthesis can be achieved through the reaction of specific precursors under controlled conditions, often involving alkylation and cyclization processes. Janssens et al. have published methods detailing the synthesis of cumyl-pegaclone and its derivatives, emphasizing the ease of illicit manufacturing due to the availability of starting materials and the relatively straightforward procedures involved .
The molecular structure of cumyl-pegaclone features a complex arrangement that contributes to its pharmacological activity. The compound's structure can be visualized as a pyridoindole framework with a pentyl side chain.
Cumyl-pegaclone undergoes various chemical reactions that can lead to the formation of metabolites, primarily through phase I metabolic processes. Research has identified multiple pathways including hydroxylation, dehydrogenation, and N-dealkylation.
The mechanism by which cumyl-pegaclone exerts its effects primarily involves interaction with cannabinoid receptors in the central nervous system. It is believed to act as a potent agonist at these receptors, leading to various physiological effects similar to those observed with natural cannabinoids.
Cumyl-pegaclone exhibits several physical and chemical properties that are significant for its identification and analysis.
Cumyl-pegaclone finds its primary applications in scientific research related to synthetic cannabinoids. Its study aids in understanding the pharmacological effects of synthetic cannabinoids and their metabolites, which is crucial for forensic toxicology.
The emergence of γ-carbolinone-based synthetic cannabinoids represents a strategic evolution in designer drug chemistry, directly responding to global legislative pressures. Prior to 2016, synthetic cannabinoid receptor agonists (SCRAs) were predominantly built upon indole, indazole, or benzimidazole cores, which were progressively scheduled under controlled substance laws worldwide. The γ-carbolinone core (pyrido[4,3-b]indol-1-one) first appeared in forensic casework in late 2016, immediately following Germany’s implementation of the New Psychoactive Substances Act (NpSG) in November 2016, which specifically targeted indole/indazole-derived SCRAs [4]. Cumyl-PEGACLONE (5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one) was the inaugural compound in this class, rapidly dominating 25% of Germany’s illicit SCRA market by 2017 due to its initial absence from controlled substance lists [4] [3]. This structural shift exemplified a deliberate "core-hopping" strategy by clandestine laboratories—replacing scheduled heterocyclic cores with unscheduled bioisosteres retaining similar three-dimensional topography and receptor affinity. The γ-carbolinone core conferred distinct advantages: enhanced metabolic stability compared to first-generation SCRAs and a larger aromatic surface area for π-stacking interactions within the CB1 receptor’s transmembrane binding pocket [4].
Table 1: Evolution of Synthetic Cannabinoid Core Structures
Core Structure | Representative Compounds | Peak Prevalence | Primary Legislative Trigger |
---|---|---|---|
Indole/Indazole | JWH-018, AM-2201 | 2008-2015 | Global scheduling pre-2016 |
γ-Carbolinone | Cumyl-PEGACLONE | 2017-2018 | German NpSG (2016) |
Cyclobutyl/Norbornyl-methyl | Cumyl-CBMEGACLONE, Cumyl-NBMEGACLONE | 2019-present | NpSG amendment (2019) |
Cumyl-PEGACLONE’s molecular architecture was not serendipitous but emerged from systematic exploitation of pharmaceutical intellectual property. Its synthesis traces directly to the 2014 patent by Bowden et al. (WO 2014022776 A1), which disclosed γ-carbolinone derivatives as potential therapeutics for inflammatory diseases via cannabinoid receptor modulation [3]. Clandestine chemists adapted claims from this patent, specifically selecting the cumyl (1-methyl-1-phenylethyl) moiety as the N-linked substituent due to its:
The pentyl chain at the 5-position mirrored traditional SCRAs (e.g., JWH-018), maintaining optimal alkyl length for receptor access. Pharmacological evaluation confirmed Cumyl-PEGACLONE’s high potency, acting as a full agonist at human CB1 receptors (EC₅₀ = 1.37 ± 0.24 nM) with 3-fold greater efficacy than JWH-018 in β-arrestin recruitment assays [4] [2]. Crucially, its γ-carbolinone core circumvented Germany’s NpSG definitions, which initially covered only indoles, indazoles, and benzimidazoles. This legal "gap" fueled its commercial distribution as a "legally compliant" alternative until its addition to the Narcotics Act (BtMG) in July 2018 [3] [7].
Following the scheduling of Cumyl-PEGACLONE, clandestine chemists pursued two primary structural modification strategies: terminal fluorination and isomer exploration, aiming to preserve CB1 activity while evading updated controlled substance analog laws.
Fluorination:The 5-fluoropentyl analog (5F-Cumyl-PEGACLONE) emerged in late 2018, substituting the pentyl chain with a fluorinated tail. Fluorination enhanced:
Isomer Exploration:Simultaneously, positional isomers and sterically modified analogs were synthesized to probe structure-activity relationships (SAR) while avoiding generic legislation:
Table 2: Functional Activity of Cumyl-PEGACLONE Analogues at Human CB1 Receptor
Compound | β-arrestin2 Recruitment EC₅₀ (nM) | Relative Efficacy (% JWH-018) | Mini-Gαi Activation EC₅₀ (nM) | Key Structural Alteration |
---|---|---|---|---|
Cumyl-PEGACLONE | 1.37 ± 0.24 | 298% | 2.01 ± 0.31 | None (prototype) |
5F-Cumyl-PEGACLONE | 0.89 ± 0.17 | 312% | 1.54 ± 0.22 | 5-fluoropentyl tail |
Ethylbenzyl Isomer | >100 | 28% | >100 | Pentyl chain repositioning |
n-Propylphenyl Isomer | >100 | 35% | >100 | Branched alkyl substitution |
Further innovations included core-hybridized variants featuring novel side chains:
These modifications illustrate a continuous feedback loop between legislative controls and structural innovation, with each scheduled compound spawning new analogs optimized for receptor engagement and legal evasion.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7